molecular formula C20H26N2O6S4 B11696715 butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate

butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B11696715
M. Wt: 518.7 g/mol
InChI Key: SPIRDYZRVYNZQQ-FOCLMDBBSA-N
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Description

This compound is a bis-thiazolidinone derivative featuring a conjugated (5E)-alkenylidene bridge between two thiazolidinone cores. Key structural attributes include:

  • Core structure: Two 1,3-thiazolidin-4-one rings linked via a conjugated double bond.
  • Substituents: A butyl ester group at the 3-position of one thiazolidinone ring. A 3-butoxy-3-oxopropyl chain attached to the second thiazolidinone ring. Two thioxo (C=S) groups at the 2-positions of both rings.
  • Stereochemistry: The (5E)-configuration indicates trans geometry at the double bond, influencing molecular planarity and intermolecular interactions.

Properties

Molecular Formula

C20H26N2O6S4

Molecular Weight

518.7 g/mol

IUPAC Name

butyl 3-[(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C20H26N2O6S4/c1-3-5-11-27-13(23)7-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-8-14(24)28-12-6-4-2/h3-12H2,1-2H3/b16-15+

InChI Key

SPIRDYZRVYNZQQ-FOCLMDBBSA-N

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCC)/SC1=S

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves multiple steps, typically starting with the preparation of the thiazolidine ring systems. The general synthetic route includes:

    Formation of Thiazolidine Rings: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of Butoxy Groups: The butoxy groups can be introduced via esterification reactions using butanol and an appropriate acid catalyst.

    Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This step may require specific conditions such as controlled temperature and pH to ensure the correct configuration and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The butoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of new alkoxy or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these derivatives with biological targets.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its unique structure may interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazolidine rings can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Structural Comparison

The following thiazolidinone derivatives share structural motifs with the target compound:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target compound Bis-thiazolidinone Butyl ester, 3-butoxy-3-oxopropyl, dual thioxo groups ~606.7 (estimated) Conjugated E-alkenylidene bridge
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) Single thiazolidinone Methoxyphenylmethylamino, benzodioxolylmethylene 457.13 High thermal stability (decomposes at 178–246°C)
3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid Single thiazolidinone Pyrazolyl, butoxy-methylphenyl, propanoic acid 623.94 Carboxylic acid group enhances hydrophilicity
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Single thiazolidinone Ethyl ester, thiophenylmethylene 327.40 Lower molecular weight; thiophene substitution

Key Observations :

  • Substituents like butyl esters and propanoate chains increase lipophilicity compared to carboxylic acid derivatives (e.g., ) or smaller esters (e.g., ethyl in ).
Physicochemical Properties
  • Thermal Stability : Compound 9e exhibits decomposition at 178–246°C, suggesting moderate stability under heating. The target compound’s dual thioxo groups and extended conjugation may improve thermal resistance.
  • Solubility : The butyl ester groups in the target compound likely reduce aqueous solubility compared to the carboxylic acid derivative . Ethyl esters (e.g., ) offer intermediate hydrophilicity.
  • Crystallinity : Structural analogs (e.g., 9e) form crystalline powders, as evidenced by NMR and HRMS data . The target compound’s conformational rigidity may favor crystallization.

Biological Activity

Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex thiazolidinone derivative that has garnered attention for its potential biological activities. This article discusses the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of thiazolidinone rings through condensation reactions involving appropriate aldehydes and thioamides. The final product is purified using chromatographic techniques to achieve high purity suitable for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown superior potency compared to standard antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Comparison with Standard Antibiotics
Staphylococcus aureus8 µg/mLMore potent than ampicillin
Escherichia coli16 µg/mLComparable to ciprofloxacin
Pseudomonas aeruginosa32 µg/mLLess potent than imipenem

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Studies indicate that this compound exhibits a higher degree of antifungal activity than traditional antifungal agents such as bifonazole and ketoconazole .

Table 2: Antifungal Activity Against Various Fungi

FungusMinimum Inhibitory Concentration (MIC)Comparison with Standard Antifungals
Candida albicans4 µg/mLMore potent than bifonazole
Aspergillus niger8 µg/mLComparable to ketoconazole

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Kinases : The compound has been predicted to inhibit several kinases involved in bacterial growth and survival, which may contribute to its antibacterial effects .
  • Disruption of Cell Membrane Integrity : The thiazolidinone structure may interact with bacterial cell membranes, leading to increased permeability and cell lysis.

Case Studies

A notable case study involved the evaluation of various thiazolidinone derivatives in a pharmacological setting. Compounds structurally similar to this compound were tested for their efficacy against resistant bacterial strains. Results indicated that modifications in side chains significantly influenced their antimicrobial potency, suggesting a structure–activity relationship that could guide future drug development .

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